

1-Boc-2-tert-Butylpiperazine hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Boc-2-tert-Butylpiperazine hydrochloride*

Cat. No.: *B1425551*

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An In-Depth Technical Guide to **1-Boc-2-tert-Butylpiperazine Hydrochloride**: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of **1-Boc-2-tert-Butylpiperazine hydrochloride** (CAS No. 1381947-73-4), a highly valuable and strategically designed heterocyclic building block for medicinal chemistry and drug development. We will dissect the molecule's chemical properties, delve into the rationale behind its synthesis and purification, and present robust analytical methodologies for its characterization. The guide will further illuminate its pivotal role as a synthetic intermediate in the creation of complex pharmaceutical agents, supported by detailed protocols and workflow visualizations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their synthetic programs.

Chemical Identity and Physicochemical Properties

1-Boc-2-tert-Butylpiperazine hydrochloride is a mono-protected piperazine derivative. The presence of a bulky tert-butyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position imparts specific steric and electronic properties that are highly advantageous for controlled, multi-step organic synthesis.

Property	Value	Reference
CAS Number	1381947-73-4	[1]
IUPAC Name	tert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride	[1]
Molecular Formula	C ₁₃ H ₂₇ ClN ₂ O ₂	[2]
Molecular Weight	278.82 g/mol	[2]
MDL Number	MFCD18206291	[1][2]
Appearance	Off-white to white solid or powder	[3]
Storage	Store at 2-8°C, tightly sealed	[2]

The Strategic Importance of the Boc and tert-Butyl Substituents

The utility of this molecule in drug design is not accidental; it is a product of deliberate chemical engineering. The two key substituents, the N1-Boc group and the C2-tert-butyl group, serve distinct but complementary roles.

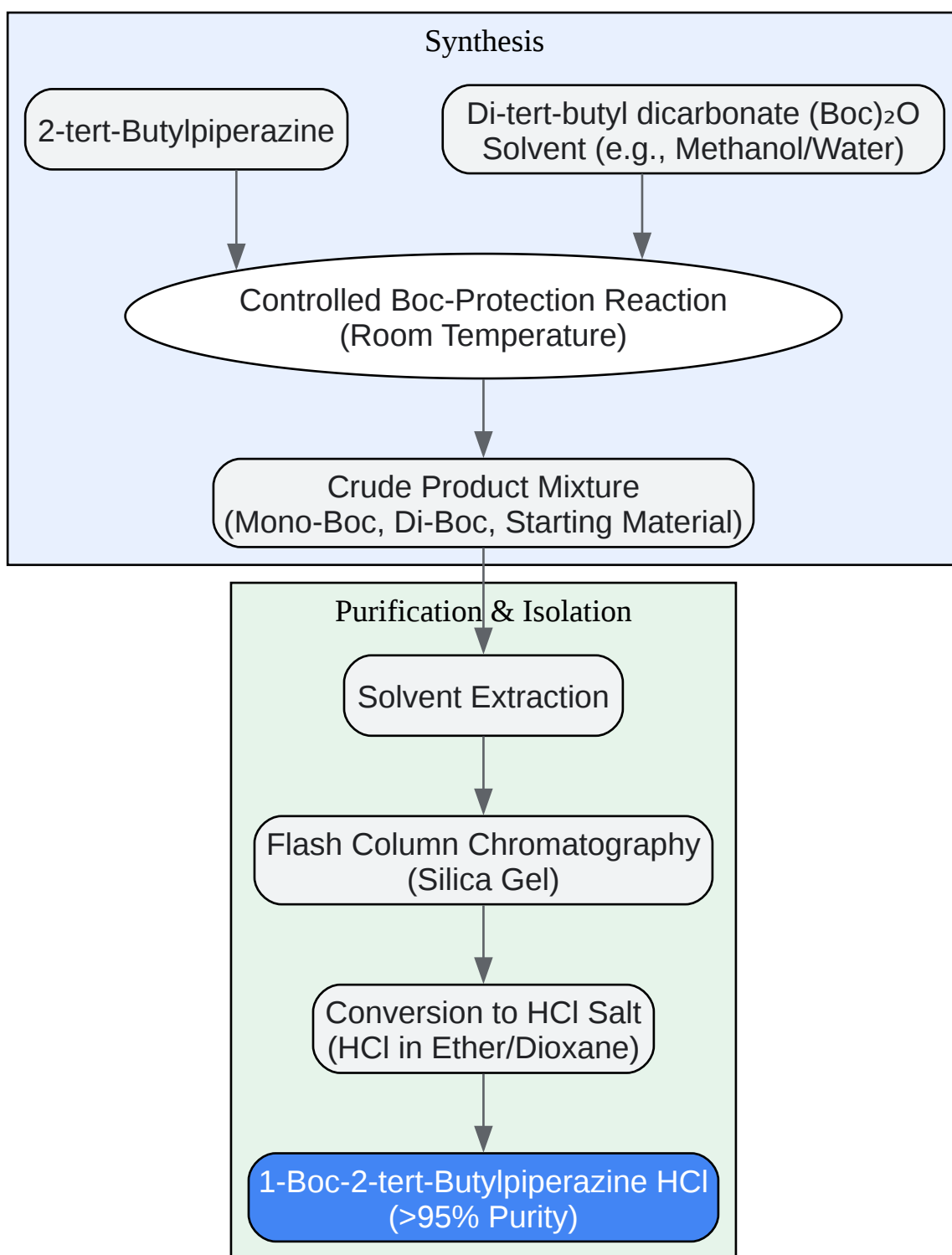
- **The N1-Boc Protecting Group:** The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its primary function is to deactivate the N1 nitrogen, preventing it from participating in reactions. This allows for selective functionalization of the unprotected secondary amine at the N4 position.[4] The Boc group is prized for its stability under a wide range of reaction conditions while being easily removable under acidic conditions, ensuring orthogonality in complex synthetic pathways.[2]
- **The C2-tert-Butyl Group:** The large, sterically hindering tert-butyl group adjacent to the Boc-protected nitrogen serves a critical function: it creates a significant steric shield. This steric bulk influences the conformation of the piperazine ring and directs the approach of incoming reagents to the more accessible N4 nitrogen, further enhancing the selectivity of N4-functionalization.

This combination makes the compound an ideal starting point for creating libraries of monosubstituted piperazine derivatives, which are "privileged scaffolds" frequently found in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[3][4]

Synthesis and Purification Strategies

The synthesis of mono-Boc-protected piperazines requires a strategy to prevent the formation of the undesired 1,4-di-Boc-piperazine byproduct. While numerous methods exist, a common and effective approach involves the controlled reaction of the parent piperazine with di-tert-butyl dicarbonate (Boc₂O).

Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of the target compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure adapted from general methods for the selective mono-N-Boc protection of piperazines.^[5]^[6]

Objective: To synthesize tert-butyl 2-tert-butylpiperazine-1-carboxylate.

Materials:

- 2-tert-Butylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Methanol (MeOH)
- Deionized Water
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)
- Hydrochloric acid (2M solution in diethyl ether)

Procedure:

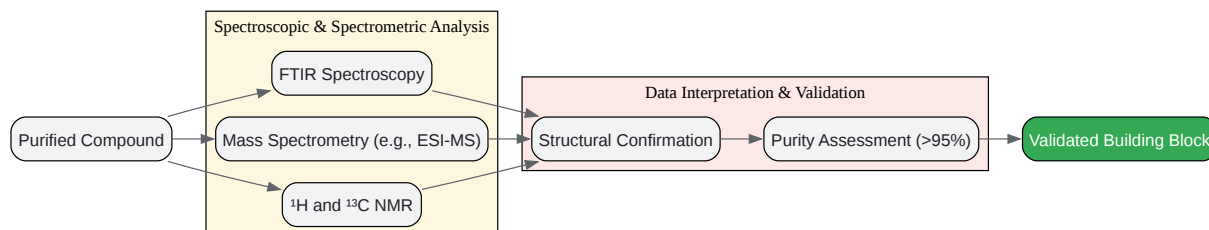
- **Dissolution:** In a round-bottom flask, dissolve 2-tert-butylpiperazine (1.0 eq.) in a 1:1 mixture of methanol and water. Stir until a homogeneous solution is formed.
- **Boc-Protection:** Cool the solution in an ice bath to 0°C. Add di-tert-butyl dicarbonate (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.[5]
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove the methanol.
 - Dilute the remaining aqueous residue with dichloromethane (DCM).
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (2x) and brine (1x). This step removes acidic impurities and unreacted starting material.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product as an oil or waxy solid.
- Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired mono-Boc product.
- Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous DCM or diethyl ether. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq.) while stirring. A white precipitate will form.
- Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield **1-Boc-2-tert-butylpiperazine hydrochloride** as a stable, crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound, ensuring its suitability for subsequent synthetic steps.

Analytical Workflow



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Caption: A standard workflow for the analytical validation of the synthesized compound.

Expected Spectroscopic Data

While a published spectrum for this specific hydrochloride salt is not readily available, data can be accurately predicted based on its structural components and analysis of similar N-Boc-piperazine derivatives.[7][8]

- ^1H NMR (Proton NMR):
 - Boc Group: A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm.
 - tert-Butyl Group: A sharp singlet integrating to 9 protons, likely around δ 1.0-1.2 ppm.
 - Piperazine Ring Protons: A series of complex multiplets between δ 2.5-4.0 ppm, integrating to 7 protons.
 - Amine/Ammonium Protons: One or two broad signals (N-H), which may be shifted downfield and could exchange with D_2O .
- ^{13}C NMR (Carbon NMR):
 - Boc Group: Signals around δ 80 ppm (quaternary carbon) and δ 28 ppm (methyl carbons).

- tert-Butyl Group: Signals for the quaternary and methyl carbons.
- Piperazine Ring Carbons: Typically 4 distinct signals in the δ 40-60 ppm range.
- Carbonyl Carbon: A signal around δ 155 ppm from the Boc group.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode would show the molecular ion for the free base $[M+H]^+$ at m/z 243.2, corresponding to the $C_{13}H_{27}N_2O_2^+$ species.

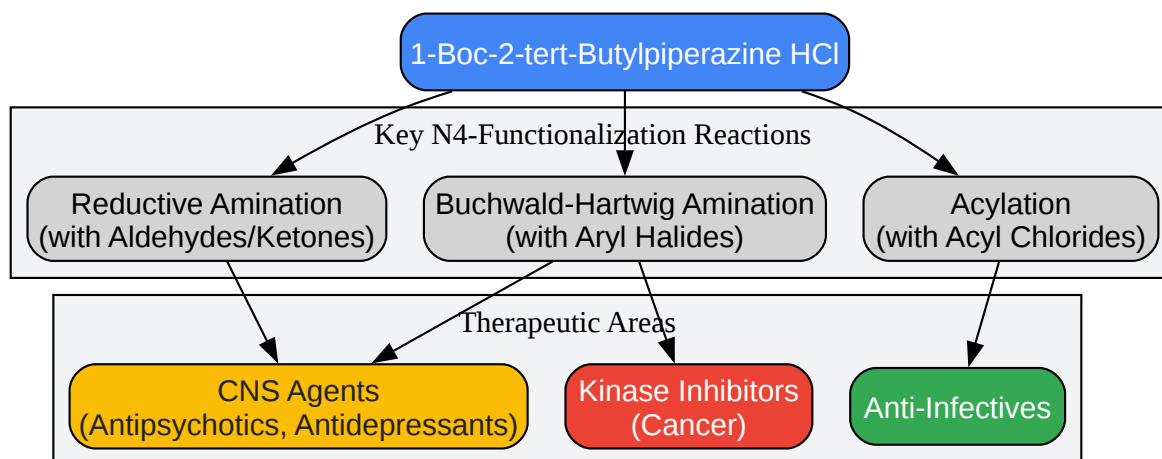
Applications in Drug Discovery

1-Boc-2-tert-Butylpiperazine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its structure is designed for facile incorporation into larger, more complex molecules with therapeutic potential. The unprotected N4 amine is the primary point of attachment.

Key Therapeutic Areas and Reaction Schemes

- CNS Agents: The piperazine ring is a common pharmacophore in antipsychotic and antidepressant drugs.[3] The N4 amine can be functionalized via reductive amination or nucleophilic aromatic substitution (S_NAr) to connect the scaffold to aryl or heteroaryl systems, which are often essential for receptor binding (e.g., D2 and 5-HT1A receptors).[6]
- Kinase Inhibitors (Oncology): Many small-molecule kinase inhibitors utilize a piperazine moiety to improve solubility and occupy specific pockets in the ATP-binding site of kinases.[4] The N4 amine is typically reacted with an activated heteroaromatic ring to form the final inhibitor.
- Antiviral/Antibacterial Agents: This scaffold can be used to synthesize novel agents where the piperazine unit serves as a linker or interacts with the target enzyme or protein.

Logical Flow of Application



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Caption: Common synthetic pathways from the core building block to different therapeutic classes.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Based on data for structurally similar compounds like 1-Boc-piperazine, the following guidelines are recommended.

- **Hazard Identification:** May cause skin and serious eye irritation. May cause respiratory irritation.[9][10]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[11]
- **Handling:** Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[9][12]
- **Storage:** Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2]
- **Spills:** In case of a spill, sweep up the solid material, taking care not to generate dust, and place it in a suitable container for disposal.[9]

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- To cite this document: BenchChem. [1-Boc-2-tert-Butylpiperazine hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425551#1-boc-2-tert-butylpiperazine-hydrochloride-cas-number]

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